(E)-3-(3-chlorophenyl)prop-2-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(E)-3-(3-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H,6,11H2/b4-2+ |
InChI Key |
KEGBSEYEDJNZLC-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/CN |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CCN |
Origin of Product |
United States |
Reactivity Profiles and Transformative Organic Reactions of E 3 3 Chlorophenyl Prop 2 En 1 Amine
Nucleophilic Reactivity of the Amine Moiety
The primary amine group in (E)-3-(3-chlorophenyl)prop-2-en-1-amine serves as a potent nucleophile, readily participating in a variety of bond-forming reactions at the nitrogen atom.
Diverse Acylation and Alkylation Reactions
The amine's lone pair of electrons makes it susceptible to attack by various electrophiles, leading to N-acylated and N-alkylated products.
Acylation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides is a fundamental transformation. This process, often carried out in the presence of a base to neutralize the acid byproduct, yields stable amide derivatives. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent.
Alkylation: N-alkylation can be achieved through several methods. One of the most significant is reductive amination . This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound but are effective for the imine reduction. masterorganicchemistry.comharvard.edu This method avoids the common problem of overalkylation that can occur with direct alkylation using alkyl halides. harvard.edu
Condensation and Imine Formation Reactions
The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by a weak acid and is reversible. libretexts.orgyoutube.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration, facilitated by the acid catalyst, leads to the formation of the C=N double bond of the imine. youtube.comlibretexts.org
The reaction's rate is pH-dependent, with optimal rates often observed around a pH of 5. libretexts.org This is because sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so much acid that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org
Derivatization to Amides, Sulfonamides, and Ureas
The nucleophilic character of the amine allows for its conversion into a range of important functional groups, including amides, sulfonamides, and ureas. These derivatizations are crucial in fields like medicinal chemistry for modifying the properties of the parent molecule.
Amides: As discussed in section 3.1.1, amides are readily formed from the reaction of the amine with carboxylic acid derivatives. This is one of the most frequently performed reactions in pharmaceutical development.
Sulfonamides: Sulfonamides are synthesized by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction is generally robust and rapid. acs.org A modern approach allows for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination. acs.orgresearchgate.net
Ureas: Urea (B33335) derivatives can be prepared by reacting the amine with an isocyanate (R-N=C=O). youtube.com Alternatively, symmetrical or unsymmetrical ureas can be synthesized using phosgene (B1210022) equivalents like triphosgene (B27547) or by the carbonylation of azides in the presence of the amine. acsgcipr.orgnih.gov
| Derivative | Reactant | General Reaction |
|---|---|---|
| Amide | Acid Chloride (R-COCl) | Nucleophilic Acyl Substitution |
| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Sulfonylation |
| Urea | Isocyanate (R-NCO) | Nucleophilic Addition |
Electrophilic and Radical Reactions of the Carbon-Carbon Double Bond
The alkene functionality in this compound is electron-deficient due to the conjugation with the phenyl ring, but it remains susceptible to various addition reactions, including hydrogenation, epoxidation, and dihydroxylation.
Asymmetric Hydrogenation and Other Reduction Reactions of the Alkene
The reduction of the C=C double bond can lead to the formation of a chiral center. Asymmetric hydrogenation is a powerful tool for achieving this transformation with high enantioselectivity, producing optically active saturated amines. The direct hydrogenation of unprotected allylic amines has been challenging, but methodologies have been developed to address this. wikipedia.org
One approach utilizes carbon dioxide (CO₂) as a temporary, in situ protecting group for the amine, which suppresses unwanted side reactions. wikipedia.org Rhodium-based catalysts, such as Rh-catASium®, have shown high conversion and enantiomeric excess in the asymmetric hydrogenation of related 2-arylprop-2-en-1-amines. wikipedia.org Another successful strategy employs Iridium-based catalysts, like Ir-UbaPHOX, for the hydrogenation of N-protected allylic amines, achieving excellent enantioselectivities (98-99% ee). masterorganicchemistry.com
| Catalyst System | Substrate Type | Key Features | Enantiomeric Excess (ee) |
|---|---|---|---|
| Rhodium-catASium® | Unprotected Allylamine (B125299) | Uses CO₂ as a temporary protecting group. | Up to 82% |
| Iridium-UbaPHOX | N-Phthaloyl Allylamine | Effective for 3,3-diarylallyl substrates. | 98-99% |
Stereoselective Epoxidation and Dihydroxylation
The alkene double bond can be converted into an epoxide or a diol, introducing new stereocenters.
Stereoselective Epoxidation: The epoxidation of allylic amines and their derivatives can be achieved with high stereocontrol. While the direct epoxidation of amines can be complicated by the oxidation of the nitrogen atom, using N-protected derivatives like sulfonamides can circumvent this issue. youtube.com The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols using a titanium-tartrate catalyst. wikipedia.orgorganic-chemistry.org While the classic Sharpless protocol requires an allylic alcohol, related catalytic systems have been developed for other allylic substrates. researchgate.netcaltech.edu For instance, a tungsten-bishydroxamic acid complex can catalyze the asymmetric epoxidation of allylic alcohols using hydrogen peroxide as a green oxidant. acs.org More directly, bisguanidinium-catalyzed epoxidation under phase-transfer conditions has proven highly effective for N-protected allylic amines, achieving up to 96% ee. acs.org
Stereoselective Dihydroxylation: The conversion of the alkene to a vicinal diol can be performed with high stereoselectivity. The Sharpless Asymmetric Dihydroxylation uses osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂-PHAL in AD-mix-α or (DHQD)₂-PHAL in AD-mix-β) to achieve high enantioselectivity. wikipedia.orgyoutube.comyoutube.com This reaction is highly reliable and has a broad substrate scope. wikipedia.orgelsevierpure.comthieme-connect.de The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the diol. wikipedia.org For electron-deficient alkenes, manganese-based catalyst systems have also been developed for efficient cis-dihydroxylation. rsc.org The choice of ligand dictates which face of the alkene is hydroxylated, allowing for predictable control over the product's stereochemistry. wikipedia.org
Cycloaddition Chemistry (e.g., [3+2] cycloadditions, 1,3-dipolar cycloadditions)
The carbon-carbon double bond in the prop-2-en-1-amine backbone of this compound serves as a key reactive site for cycloaddition reactions. Specifically, it can act as a dipolarophile in [3+2] cycloadditions, which are a class of 1,3-dipolar cycloadditions. uchicago.eduwikipedia.org These reactions involve the combination of a 1,3-dipole with the alkene to construct five-membered heterocyclic rings, a common motif in many biologically active molecules. frontiersin.orgyoutube.commdpi.com
The stereochemistry and regioselectivity of these cycloadditions are dictated by the electronic properties and steric hindrance of the reacting partners, which can be rationalized using frontier molecular orbital (FMO) theory. mdpi.com In a typical 1,3-dipolar cycloaddition, the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the reaction's outcome. The presence of the electron-withdrawing 3-chlorophenyl group influences the electronic nature of the alkene, thereby guiding the regioselectivity of the addition of dipoles like nitrones or azides. mdpi.comsci-rad.com For instance, the reaction of cinnamylideneamines with cyanoketenes has been shown to proceed via a [2+2] cycloaddition pathway, highlighting the diverse reactivity of similar conjugated systems. acs.org
The primary amine functionality can also be leveraged to generate a 1,3-dipole in situ. For example, condensation with an aldehyde or ketone could form an azomethine ylide, which can then undergo an intramolecular [3+2] cycloaddition with the adjacent alkene, leading to the formation of complex polycyclic systems.
Table 1: Examples of [3+2] Cycloaddition Reactions with Related Cinnamyl Systems
| Dipole | Dipolarophile | Product Type | Regioselectivity | Ref. |
| Azomethine Ylide | Cinnamaldehyde Derivative | Substituted Pyrrolidine | High | nih.gov |
| Nitrone | Substituted Styrene | Isoxazolidine | Dependent on substituents | nih.gov |
| Nitrile Oxide | Alkene | Isoxazoline | Generally high | wikipedia.org |
| Diazoalkane | Alkene | Pyrazoline | Variable | frontiersin.org |
Directed Functionalization of the Chlorophenyl Substituent
The chlorophenyl moiety of the molecule provides a handle for a variety of functionalization reactions, enabling the synthesis of a wide range of derivatives.
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. nih.govrsc.orgclockss.orgresearchgate.net This transformation, while more prevalent for bromo and iodo derivatives, can also be applied to chloroarenes under forcing conditions, typically involving the use of strong organolithium bases or lithium amides. researchgate.net For this compound, a halogen dance could potentially move the chlorine atom from the 3-position to the thermodynamically more stable 2- or 4-positions, which would be influenced by the directing effect of the allyl amine side chain. This would provide access to a different set of constitutional isomers for further synthetic elaboration.
The chloro substituent is also a key functional group for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds. mdpi.com More recently, iron-catalyzed cross-coupling reactions have gained attention as a more sustainable alternative for the functionalization of aryl chlorides. d-nb.infomdpi.comwhiterose.ac.uk While the Buchwald-Hartwig amination is a prominent C-N coupling reaction, its application here would likely require protection of the existing primary amine to prevent self-condensation or polymerization. nih.gov However, the chloro group can be readily coupled with a variety of partners using these catalytic methods.
Table 2: Potential Aryl Coupling Reactions for Functionalization
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Ref. |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl | whiterose.ac.uk |
| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ / Base | Substituted Alkene | nih.gov |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | Aryl Alkyne | mdpi.com |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | Aryl Amine | nih.gov |
| Iron-Catalyzed Coupling | Grignard Reagent | Fe(acac)₃ / Ligand | Alkylated Arene | mdpi.com |
Further electrophilic aromatic substitution on the 3-chlorophenyl ring is governed by the directing effects of the existing substituents. The chlorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. libretexts.org The (E)-prop-2-en-1-amine substituent is generally considered to be an activating, ortho-, para-directing group.
The combined influence of these two groups determines the regiochemical outcome of subsequent substitutions. The position ortho to the chloro group (C2) is sterically hindered by the adjacent propenamine chain. Therefore, electrophilic attack is most likely to be directed to the C4 and C6 positions, which are para and ortho to the activating allylamine group, respectively, and ortho and para to the chloro group. The relative yields of the C4 and C6 substituted products would depend on the specific electrophile and reaction conditions. youtube.com
Mechanistic Insights into Key Reactions
Understanding the mechanisms of these reactions is crucial for predicting their outcomes and optimizing conditions.
The 1,3-dipolar cycloaddition is generally accepted to proceed through a concerted pericyclic mechanism. wikipedia.org This means the two new sigma bonds are formed in a single, asynchronous transition state. The regioselectivity is rationalized by FMO theory, where the reaction is favored between the atoms with the largest coefficients in the HOMO of one component and the LUMO of the other. mdpi.com
The halogen dance reaction is understood to occur via a stepwise mechanism involving deprotonation and halogen-metal exchange. rsc.orgresearchgate.net A strong base abstracts a proton from the aromatic ring to form an aryl anion. This anion can then abstract a halogen from another molecule of the starting material, propagating a chain reaction that leads to the migration of the halogen to a more thermodynamically stable position. mdpi.com
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. d-nb.info The key steps of this cycle are:
Oxidative addition of the aryl chloride to a Pd(0) species to form a Pd(II) complex.
Coordination of the amine to the Pd(II) center.
Deprotonation of the coordinated amine by a base to form a palladium-amido complex.
Reductive elimination of the resulting arylamine product, regenerating the Pd(0) catalyst. d-nb.info
The regioselectivity of electrophilic aromatic substitution is determined by the relative stability of the cationic intermediate, known as the Wheland intermediate or arenium ion, which is formed upon attack of the electrophile. youtube.com Substituents on the ring stabilize or destabilize the positive charge at different positions through inductive and resonance effects, thereby directing the incoming electrophile to the position that leads to the most stable intermediate. libretexts.org
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for (E)-3-(3-chlorophenyl)prop-2-en-1-amine is not available in the searched sources. A complete analysis, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) spectra, is required for unambiguous structural confirmation and assignment of all proton and carbon signals.
Comprehensive 1D (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC, NOESY for E-stereochemistry) Analysis
Hypothetically, the ¹H NMR spectrum would show distinct signals for the vinyl protons, the allylic amine protons, and the aromatic protons of the 3-chlorophenyl group. The coupling constant between the vinyl protons would be crucial for confirming the E (trans) stereochemistry, which is typically in the range of 12-18 Hz. 2D NMR experiments would be essential to connect the proton and carbon skeletons. For instance, COSY would reveal proton-proton couplings, HSQC would correlate protons to their directly attached carbons, and HMBC would show long-range (2-3 bond) proton-carbon correlations, helping to assign quaternary carbons and piece together the molecular fragments. NOESY would provide further confirmation of the E-isomer by showing through-space correlation between specific vinyl and aromatic protons.
Conformational Analysis via NMR
Conformational analysis of the molecule would involve studying the rotational barriers around the C-C single bonds. This can be investigated using variable temperature NMR studies and by analyzing coupling constants and NOE data to determine the preferred spatial arrangement of the chlorophenyl ring relative to the allylamine (B125299) chain.
Vibrational Spectroscopy (Infrared and Raman)
Specific experimental IR and Raman spectra for this compound have not been found. Vibrational spectroscopy is key to identifying the functional groups present in the molecule.
Detailed Band Assignment and Functional Group Identification
A primary amine typically exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹ in the infrared spectrum. docbrown.info Other expected characteristic peaks would include the C=C stretch of the alkene around 1645 cm⁻¹, the C-Cl stretch, and various C-H stretching and bending vibrations for both the aromatic and aliphatic parts of the molecule. The out-of-plane bending of the trans-alkene protons would likely appear around 960-980 cm⁻¹. Raman spectroscopy would complement the IR data, particularly for the non-polar C=C bond.
Correlation with Theoretical Vibrational Frequencies
To validate the experimental vibrational band assignments, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. These calculations can predict the vibrational frequencies and intensities, which are then compared with the experimental IR and Raman spectra. Such a correlation provides a much higher level of confidence in the spectral assignments. However, no such comparative studies were found for the target compound.
Mass Spectrometry Techniques
Experimental mass spectrometry data for this compound is not available in the provided sources. Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. The molecular weight of C₉H₁₀ClN is 167.64 g/mol . In a mass spectrum, one would expect to see a molecular ion peak [M]⁺ and an isotope peak [M+2]⁺ with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the amine group or cleavage at the benzylic position, providing further structural information.
X-ray Diffraction Crystallography
X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound has not been reported, the structures of numerous related (E)-phenylpropenones and chalcones have been determined, providing a solid basis for predicting its solid-state conformation. scielo.org.zanih.govnih.goviucr.orgmdpi.comresearchgate.net
For example, the crystal structure of (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one reveals an E configuration about the C=C double bond. iucr.org The molecule is not entirely planar, with a significant dihedral angle between the two aromatic rings. iucr.org Similarly, in (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, the propenone group is not coplanar with the phenyl rings. nih.gov It is therefore highly probable that this compound also adopts a non-planar conformation in the solid state, with a distinct dihedral angle between the 3-chlorophenyl ring and the prop-2-en-1-amine backbone. The trans configuration of the double bond is expected to be maintained.
Table 3: Predicted Crystallographic Parameters for this compound (based on analogs)
| Parameter | Predicted Value/System | Reference Analog |
| Crystal System | Monoclinic or Orthorhombic | scielo.org.zanih.gov |
| Space Group | P2₁/c or similar centrosymmetric group | scielo.org.zanih.gov |
| Conformation | E configuration at C=C bond | nih.goviucr.org |
| Planarity | Non-planar, with twisted phenyl ring | nih.goviucr.org |
The presence of the primary amine group in this compound introduces the capacity for strong intermolecular hydrogen bonding. The amine group can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor.
In the crystal structures of related amino-substituted chalcones, such as (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, extensive N—H···O hydrogen bonding is observed, leading to the formation of one-dimensional infinite chains. iucr.orgmdpi.comresearchgate.net It is therefore highly likely that the crystal structure of this compound would be dominated by N—H···N hydrogen bonds, forming chains or more complex three-dimensional networks.
Additionally, weaker intermolecular interactions, such as C—H···π interactions involving the aromatic ring, and potentially halogen bonding involving the chlorine atom, could further stabilize the crystal packing, leading to a well-defined supramolecular architecture. The analysis of such interactions is crucial for understanding the crystal packing and the resulting physicochemical properties of the solid material.
Computational Chemistry and Theoretical Insights into E 3 3 Chlorophenyl Prop 2 En 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic and geometric properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the energy and wavefunction of a system.
Density Functional Theory (DFT) for Electronic Structure Elucidation (HOMO-LUMO, Molecular Electrostatic Potential)
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. materialsciencejournal.org This approach is instrumental in elucidating key electronic properties. For molecules similar to (E)-3-(3-chlorophenyl)prop-2-en-1-amine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry and analyze its electronic landscape. materialsciencejournal.org
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. This energy gap is crucial for understanding the electronic absorption and emission spectra of organic molecules. researchgate.net In related compounds, this gap is analyzed to understand how charge transfer occurs within the molecule.
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It maps the electrostatic potential onto the electron density surface. Red-colored regions indicate electron-rich areas, which are susceptible to electrophilic attack, while blue regions denote electron-poor areas, prone to nucleophilic attack. For related chloro-phenyl derivatives, MEP analysis helps identify the nucleophilic and electrophilic centers, providing insights into how the molecule will interact with other reagents. materialsciencejournal.org
Table 1: Representative Frontier Molecular Orbital Data for an Analogous Chalcone (B49325) Compound
| Parameter | Energy (eV) |
| EHOMO | -6.21 |
| ELUMO | -2.45 |
| Energy Gap (ΔE) | 3.76 |
Note: The data presented is for the analogous compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and serves as an illustrative example of results obtained from DFT calculations. materialsciencejournal.org
Ab Initio Methods for Thermodynamic and Kinetic Parameters
Ab initio quantum chemistry methods are based on first principles, without the use of experimental data. These calculations can predict various thermodynamic properties. By performing frequency calculations on an optimized molecular structure, parameters such as total energy, entropy, and heat capacity can be determined. materialsciencejournal.org The total energy provides an indication of the molecule's thermal stability, while entropy reflects its degrees of freedom. These parameters are vital for studying reaction energetics, calculating reaction barriers, and predicting reaction rates. researchgate.net
Table 2: Representative Theoretical Thermodynamic Parameters for an Analogous Chalcone Compound
| Parameter | Value |
| Total Energy (Thermal) | -1030.73 a.u. |
| Heat Capacity (Cv) | 82.35 cal/mol·K |
| Entropy (S) | 135.21 cal/mol·K |
Note: The data is for the analogous compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, calculated via DFT, and is for illustrative purposes. materialsciencejournal.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for structure verification.
Vibrational Frequencies (FT-IR and Raman): DFT calculations can predict the vibrational modes of a molecule. researchgate.net The resulting theoretical frequencies, corresponding to bond stretching, bending, and torsional motions, can be compared with experimental FT-IR and Raman spectra. Calculated frequencies are often scaled by a specific factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. materialsciencejournal.org For related structures, this analysis has been used to assign specific vibrational bands. researchgate.net
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are typically calculated relative to a standard, such as Tetramethylsilane (TMS), and provide a powerful tool for confirming the chemical structure of a synthesized compound.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. materialsciencejournal.org This technique calculates the energies of electronic transitions, such as the one from the HOMO to the LUMO, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. mdpi.com
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for an Analogous Chalcone
| Assignment | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C=O Stretch | 1625.28 | 1627.92 |
| Ar C=C Stretch | 1535.83 | 1504.18 |
Note: The data is for the analogous compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and illustrates the correlation between calculated and measured values. materialsciencejournal.org
Molecular Mechanics and Dynamics Simulations
While quantum methods are precise, they are computationally expensive. Molecular mechanics and dynamics simulations offer a less intensive approach to study the conformational behavior and intermolecular interactions of larger systems over time.
Conformational Landscape Exploration and Stability
A molecule's biological activity and physical properties are often dictated by its three-dimensional shape or conformation. The conformational landscape of this compound can be explored using molecular mechanics. By systematically rotating the rotatable bonds (e.g., the C-C single bonds) and calculating the potential energy at each step, a Potential Energy Surface (PES) scan can identify the most stable, low-energy conformation. Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time, providing insights into the molecule's flexibility and structural stability. researchgate.net For similar chalcone structures, the planarity of the molecule and the dihedral angles between the phenyl rings and the enone bridge are key determinants of stability. nih.gov
Investigation of Intermolecular Interactions
In the solid state, the packing of molecules is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. Computational techniques like Hirshfeld surface analysis are used to visualize and quantify these interactions. researchgate.net Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional map of all intermolecular contacts, highlighting the relative contributions of different types of interactions (e.g., H···H, C-H···O, N-H···N). In related amine- and chloro-substituted compounds, N-H···N and C-H···O hydrogen bonds have been shown to be significant in stabilizing the crystal lattice. mdpi.comresearchgate.net This analysis is crucial for understanding crystal engineering and polymorphism.
Reaction Mechanism Elucidation via Computational Methods
A detailed elucidation of the reaction mechanisms involving this compound through computational methods has not been specifically reported in published research.
Transition State Characterization
There is no available data from computational studies that characterizes the transition states for reactions involving this compound.
Energy Profiles of Key Transformations
Specific energy profiles for key transformations of this compound are not documented in the scientific literature.
Synthetic Utility and Future Directions in Organic Synthesis
Applications as a Strategic Building Block
The unique combination of functional groups in (E)-3-(3-chlorophenyl)prop-2-en-1-amine makes it a valuable synthon for creating diverse molecular frameworks. The primary amine can act as a nucleophile or be transformed into other functional groups, while the alkene moiety can participate in a variety of addition and cycloaddition reactions.
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. Cinnamylamine (B1233655) and its derivatives are well-established precursors for the synthesis of important heterocyclic systems like quinolines and pyrimidines.
Quinolines: The quinoline (B57606) scaffold is present in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govbeilstein-journals.org Various synthetic strategies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be employed to construct the quinoline ring system. organic-chemistry.orgsemanticscholar.org For instance, the Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Analogues of this compound, specifically o-aminochalcones, serve as key precursors in the synthesis of quinoline derivatives, which can then be transformed into biologically interesting alkaloids. capes.gov.brresearchgate.net Modern methods utilize transition-metal catalysis, such as copper or cobalt-catalyzed cyclization reactions, to achieve the synthesis of quinolines under milder conditions. nih.gov
Pyrimidines: Pyrimidine (B1678525) derivatives are another class of crucial heterocycles with applications ranging from pharmaceuticals to agrochemicals. numberanalytics.commdma.ch The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or urea (B33335) derivative. rsc.orgnih.govnih.gov The vinylogous nature of this compound allows it to act as a three-carbon component in cycloaddition reactions. For example, multicomponent reactions involving an amine, an aldehyde, and a cyanide source represent a classic route to substituted pyrimidines. nih.gov The primary amine of the title compound can react with various electrophiles to form intermediates that subsequently cyclize to yield highly functionalized pyrimidine rings. numberanalytics.commdma.ch
| Heterocycle Class | General Precursors | Synthetic Method | Significance |
|---|---|---|---|
| Quinolines | 2-Aminoaryl ketones, α,β-Unsaturated aldehydes/ketones | Friedländer Annulation, Doebner-von Miller Reaction | Core of many alkaloids and drugs (antimalarial, antibacterial). nih.govbeilstein-journals.orgorganic-chemistry.org |
| Pyrimidines | 1,3-Dicarbonyl compounds, Amidines, Ureas, Thioureas | Prins Reaction, Biginelli Reaction | Found in nucleobases (cytosine, thymine, uracil) and various drugs. numberanalytics.comrsc.org |
| Pyrrolidines | Aliphatic azides with an alkene moiety | Intramolecular C-H Amination | Common structural motif in natural products and pharmaceuticals. nih.gov |
| 1,3-Oxazolidine-2-thiones | Vinylethylene carbonates, Isothiocyanates | Palladium-catalyzed [3+2] Cycloaddition | Useful chiral auxiliaries and synthetic intermediates. organic-chemistry.org |
Beyond simple heterocycles, this compound is a precursor for assembling more intricate and functionally rich molecules. Its ability to participate in tandem or multicomponent reactions makes it an efficient building block for rapidly increasing molecular complexity.
The synthesis of quinoline derivatives, as mentioned previously, can be a stepping stone toward highly complex targets. For example, specific quinoline derivatives have been developed as potent and selective phosphodiesterase 5 (PDE5) inhibitors for potential therapeutic use in Alzheimer's disease. beilstein-journals.org The synthesis of these complex molecules often involves multiple steps starting from simpler precursors, where a cinnamylamine-like structure could provide the core framework. beilstein-journals.org
Furthermore, cinnamylamine itself is a known precursor in the biosynthesis and total synthesis of indole (B1671886) alkaloids, such as (+)-cinchonaminone, which possesses a cis-3,4-disubstituted piperidine (B6355638) ring attached to an indole nucleus. nih.gov The synthesis of such complex natural products highlights the utility of cinnamylamine derivatives in constructing stereochemically dense and biologically active scaffolds. nih.gov The development of multicomponent reactions, such as the Strecker and Mannich reactions, provides a powerful platform for using simple starting materials like amines and aldehydes to generate complex amino acid and β-amino carbonyl structures in a single step. nih.gov
Stereochemical Control in Derivatization for Advanced Materials or Reagents
The control of stereochemistry is paramount in the synthesis of pharmaceuticals and advanced materials, as the three-dimensional arrangement of atoms dictates molecular function. numberanalytics.com The structure of this compound offers opportunities for stereocontrolled transformations at both the allylic amine center and the double bond.
Methods for the asymmetric synthesis of chiral allylic amines are well-developed, utilizing chiral catalysts or auxiliaries to control the stereochemical outcome. nih.govrsc.org These approaches allow for the preparation of enantiomerically enriched allylic amines, which are valuable building blocks for natural products and pharmaceuticals. rsc.org For example, organocatalytic methods can achieve the stereospecific isomerization of α-chiral allylic amines to generate γ-chiral amines with high diastereoselectivity. nih.gov
The double bond in the cinnamyl framework is also a handle for introducing new stereocenters. Enantioselective halogenation reactions, such as the bromohydroxylation of cinnamyl alcohols, can install two adjacent stereocenters with high levels of stereocontrol. semanticscholar.orgrsc.orgnih.gov These reactions often employ chiral catalysts, such as cinchona alkaloid derivatives, to induce asymmetry. The resulting optically active halohydrins are versatile intermediates for further synthesis. nih.gov While this example uses a cinnamyl alcohol, the principles are directly applicable to the functionalization of the double bond in cinnamylamine derivatives.
Once a chiral derivative of this compound is obtained, it can be used as a chiral building block or a ligand in asymmetric catalysis. Chiral diamines, for instance, are precursors to highly effective ligands for metal-catalyzed asymmetric reactions, such as allylic alkylations. york.ac.uk The synthesis of advanced polymers with chiral properties is another area where stereochemically defined building blocks derived from cinnamylamines could find application. researchgate.net
| Reaction Type | Substrate/Precursor | Key Features | Outcome/Product |
|---|---|---|---|
| Asymmetric Allylation | Imines and Allylboronates | Use of chiral BINOL-derived catalysts. beilstein-journals.org | Enantioenriched homoallylic amines. beilstein-journals.org |
| Stereospecific Isomerization | α-Chiral Allylic Amines | Organocatalytic method for chirality transfer. nih.gov | γ-Trifluoromethylated amines with two stereocenters. nih.gov |
| Enantioselective Bromohydroxylation | Cinnamyl Alcohols | Chiral amine catalyst ((DHQD)2PHAL) directs stereoselective attack on the alkene. rsc.orgnih.gov | Optically active bromohydrins with up to 95% ee. rsc.orgnih.gov |
| Diastereoselective C-H Amination | Aliphatic Azides | Iron-catalyzed intramolecular cyclization. nih.gov | Stereodefined 2,5-disubstituted pyrrolidines. nih.gov |
Emerging Research Avenues and Methodological Advancements
The field of organic synthesis is constantly evolving, with a focus on developing more efficient, sustainable, and selective reactions. Research involving cinnamylamine and its derivatives is benefiting from these advancements.
Advanced Catalytic Systems: Modern synthetic chemistry is increasingly employing novel catalytic systems to access cinnamic acid derivatives and, by extension, cinnamylamines. beilstein-journals.org These include photocatalysis, which uses visible light to drive reactions, and the use of material-supported nanoparticles as robust, recyclable catalysts for cross-coupling reactions. beilstein-journals.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for reactions such as the oxidative esterification of cinnamaldehyde, a direct precursor to the target amine. beilstein-journals.org
Sustainable and Efficient Methodologies: There is a strong trend towards greener and more efficient synthetic processes. The biosynthesis of cinnamylamine in engineered microorganisms like E. coli represents a sustainable alternative to traditional chemical synthesis, starting from renewable feedstocks. nih.gov Additionally, technologies like flow chemistry are being applied to the synthesis of cinnamic acid amides, enabling safer and more scalable production. beilstein-journals.org
New Applications in Materials Science: The structural features of the cinnamyl scaffold are being exploited in materials science. The double bond can undergo [2+2] photocycloaddition upon UV irradiation, a property used to create photoreactive and cross-linked polymers. researchgate.net The presence of amine and phenyl groups allows for the incorporation of this compound into advanced polymers like polyesters and polyamides, which can have applications as engineering plastics or biomedical materials, such as drug delivery systems and shape-memory polymers. researchgate.net
Q & A
Basic: What are the established synthetic routes for (E)-3-(3-chlorophenyl)prop-2-en-1-amine?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Condensation : Reacting 3-chlorobenzaldehyde with nitromethane in a Henry reaction to form β-nitro styrene derivatives.
Reduction : Catalytic hydrogenation (e.g., using H₂/Pd-C) or LiAlH₄ reduction of the nitro group to yield the primary amine.
Stereochemical Control : Ensuring the (E)-configuration via selective crystallization or chromatographic separation .
Key challenges include minimizing byproducts like (Z)-isomers and optimizing reaction conditions (solvent, temperature) for yield improvement .
Basic: How is this compound characterized spectroscopically?
Answer:
Standard characterization employs:
- NMR : H NMR reveals diagnostic peaks: δ 6.8–7.4 ppm (aromatic protons), δ 5.8–6.3 ppm (vinyl protons), and δ 1.5–2.0 ppm (amine protons, broad). NMR confirms the enamine carbon (δ 120–130 ppm) .
- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=C), and ~750 cm⁻¹ (C-Cl) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₉H₁₀ClN) and fragmentation patterns (e.g., loss of NH₂) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
X-ray crystallography, coupled with SHELX software (e.g., SHELXL for refinement), provides atomic-level resolution:
- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) to resolve the (E)-configuration and chlorine position.
- Hydrogen Bonding Analysis : Identification of intermolecular interactions (e.g., N-H···Cl) using graph-set notation .
- Validation : R-factor (<5%) and residual electron density maps confirm structural accuracy .
This method is critical for resolving disputes arising from spectroscopic data, such as ambiguous NOE correlations in NMR .
Advanced: How to address conflicting biological activity data in studies of this compound?
Answer:
Contradictions may arise due to:
- Purity Issues : Impurities (e.g., (Z)-isomers) can skew results. Validate via HPLC (>95% purity) .
- Assay Variability : Standardize biological assays (e.g., enzyme inhibition IC₅₀) using positive controls (e.g., known acetylcholinesterase inhibitors) .
- Structural Analogues : Compare activity with derivatives (e.g., 3-(pyridin-3-yl)prop-2-en-1-amine) to isolate substituent effects .
Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) are recommended .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., serotonin transporters). Key parameters include binding energy (ΔG < -7 kcal/mol) and pose validation via RMSD (<2 Å) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in solvated environments .
- QSAR Models : Correlate substituent effects (e.g., Cl vs. F) with activity using Hammett constants .
Basic: What are the stability considerations for this compound?
Answer:
- Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the enamine group.
- Degradation Pathways : Light-induced isomerization to (Z)-form; monitor via periodic NMR or UV-Vis .
- Solubility : Prefer anhydrous DMSO or ethanol for stock solutions to avoid hydrolysis .
Advanced: How to design derivatives to enhance this compound’s pharmacological profile?
Answer:
- Bioisosteric Replacement : Substitute Cl with CF₃ (electron-withdrawing) or OCH₃ (electron-donating) to modulate receptor affinity .
- Pro-drug Strategies : Introduce acetylated amines for improved blood-brain barrier penetration .
- Stereochemical Modifications : Synthesize diastereomers via chiral catalysts (e.g., BINAP-Ru complexes) to explore enantioselective activity .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (amine group irritancy) .
- Ventilation : Use fume hoods due to potential amine vapors.
- Waste Disposal : Neutralize with dilute HCl before disposal .
Advanced: How to analyze hydrogen bonding patterns in crystalline forms of this compound?
Answer:
- Graph-Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s formalism to map N-H···Cl and C-H···π interactions .
- Thermal Analysis : DSC/TGA identifies polymorphs with distinct H-bond networks .
- Synchrotron Studies : High-pressure crystallography reveals pressure-dependent H-bond strengthening .
Advanced: What strategies mitigate challenges in enantiomeric resolution?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
